N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and cause inhibitory effects . The inhibitory concentrations of newly synthesized benzothiazole derivatives were found to be potent against M. tuberculosis .
Biochemical Pathways
tuberculosis by inhibiting the DprE1 enzyme .
Pharmacokinetics
The compound’s structure suggests a potential connection to anti-inflammatory activity
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They inhibit the DprE1 enzyme, affecting the cell wall biosynthesis pathway of M. tuberculosis .
Action Environment
The compound’s structure suggests a potential connection to anti-inflammatory activity, indicating that it might be influenced by factors such as inflammation in the body.
Preparation Methods
The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide involves several steps, including the formation of the benzo[d]thiazole ring, the pyrazole ring, and the subsequent coupling of these rings with the pyridin-2-ylmethyl group. Common synthetic routes include:
Diazo-coupling: This method involves the reaction of diazonium salts with various nucleophiles to form the desired compound.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.
Biginelli reaction: A multi-component reaction that forms dihydropyrimidinones, which can be further modified to obtain the target compound.
Microwave irradiation: This method accelerates the reaction process and improves yields by using microwave energy.
Chemical Reactions Analysis
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Scientific Research Applications
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and antibacterial activities.
Industry: It can be used in the development of new materials and catalysts for various industrial processes.
Comparison with Similar Compounds
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide shares structural similarities with other compounds, such as:
Furan carboxamides: These compounds also contain a carboxamide group and have been studied for their anti-inflammatory properties.
Thiophene carboxamides: Similar to furan carboxamides, these compounds have applications in drug discovery and material science.
Pyrrole carboxamides: These compounds are used in various chemical and biological studies due to their unique properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for exploring new scientific applications and developing novel therapeutic agents.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c1-4-25-10-8-17(24-25)20(27)26(13-16-7-5-6-9-22-16)21-23-18-12-14(2)11-15(3)19(18)28-21/h5-12H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULDEGCTDYRCSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC(=CC(=C4S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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